molecular formula C10H8N2O3 B168685 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid CAS No. 18559-42-7

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Cat. No.: B168685
CAS No.: 18559-42-7
M. Wt: 204.18 g/mol
InChI Key: METOOALWGDACGI-UHFFFAOYSA-N
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Description

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O3. It is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid typically involves the condensation of appropriate aniline derivatives with glyoxal or its equivalents, followed by cyclization. One common method includes the reaction of 2-nitroaniline with glyoxal under acidic conditions to form the quinoxaline ring, followed by reduction and subsequent carboxylation .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s quinoxaline core allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • Quinoxaline-2-carboxylic acid
  • 4-Hydroxy-2-quinolones
  • Quinoline derivatives

Comparison: Compared to these similar compounds, 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methyl and oxo groups enhances its reactivity and potential for functionalization .

Properties

IUPAC Name

4-methyl-3-oxoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)11-8(9(12)13)10(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METOOALWGDACGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512555
Record name 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18559-42-7
Record name 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.0 g (12.9 mmol) of ethyl 1-methyl-2-oxo-1,2-dihydroquinoxaline-3-carboxylate was dissolved in ethanol (100 mL), and 4.1 g (25.6 mmol) of a 25% aqueous solution of sodium hydroxide was added dropwise thereto at room temperature. The mixture was stirred for a day at room temperature, and then the reaction mixture was concentrated under reduced pressure. Water was added to the reaction mixture, and the solution was acidified using 10% hydrochloric acid, and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate, and then the inorganic matter was separated by filtration. Then, the solvent was distilled off under reduced pressure, to obtain 2.6 g (yield: 99%) of 1-methyl-2-oxo-1,2-dihydroquinoxaline-3-carboxylic acid as a milky yellow powder.
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3 g
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aqueous solution
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